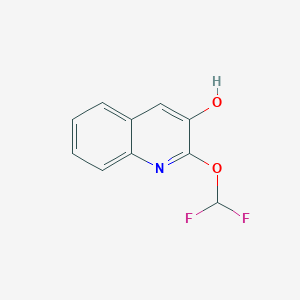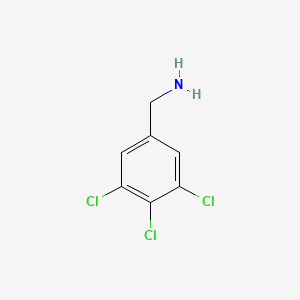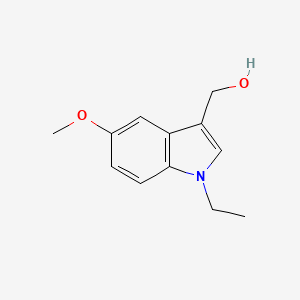
5-nitro-1H-indene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-nitro-1H-indene-1-carboxylic acid is an organic compound that belongs to the class of indene derivatives Indene derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-1H-indene-1-carboxylic acid can be achieved through various synthetic routes. One common method involves the nitration of indene followed by carboxylation. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out under controlled temperature conditions to avoid over-nitration. The resulting nitro-indene is then subjected to carboxylation using carbon dioxide in the presence of a suitable catalyst to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
5-nitro-1H-indene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Amino-indene derivatives: Formed through the reduction of the nitro group.
Alcohol derivatives: Formed through the reduction of the carboxylic acid group.
Substituted indene derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
5-nitro-1H-indene-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-nitro-1H-indene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
Indene-1-carboxylic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-amino-1H-indene-1-carboxylic acid: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.
5-bromo-1H-indene-1-carboxylic acid: Contains a bromine atom instead of a nitro group, resulting in different reactivity and applications.
Uniqueness
5-nitro-1H-indene-1-carboxylic acid is unique due to the presence of both a nitro group and a carboxylic acid group in its structure. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C10H7NO4 |
|---|---|
Molecular Weight |
205.17 g/mol |
IUPAC Name |
5-nitro-1H-indene-1-carboxylic acid |
InChI |
InChI=1S/C10H7NO4/c12-10(13)9-3-1-6-5-7(11(14)15)2-4-8(6)9/h1-5,9H,(H,12,13) |
InChI Key |
JPMBOFDCIJZPKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C1C(=O)O)C=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Dioxo-3-azaspiro[5.5]undecane-1-carbonitrile](/img/structure/B11893283.png)





![2-((3-Amino-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethanol](/img/structure/B11893317.png)







